molecular formula C11H10ClNO3 B571774 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid CAS No. 1249352-65-5

2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid

Cat. No.: B571774
CAS No.: 1249352-65-5
M. Wt: 239.655
InChI Key: CTWCQCGNRZVMLE-UHFFFAOYSA-N
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Description

2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid is a chemical compound that belongs to the class of benzoic acids. It is commonly used in medical, environmental, and industrial research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid typically involves the introduction of the chloro and cyclopropylcarbonylamino groups onto a benzoic acid core. One common method is through electrophilic aromatic substitution reactions, where the chloro group is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The cyclopropylcarbonylamino group can be introduced via an amide formation reaction using cyclopropylcarbonyl chloride and an appropriate amine .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acids.

Scientific Research Applications

2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-chlorobenzoic acid: Similar structure but with an amino group instead of the cyclopropylcarbonylamino group.

    4-chlorobenzoic acid: Lacks the cyclopropylcarbonylamino group.

    2-chlorobenzoic acid: Lacks both the cyclopropylcarbonylamino and the additional substituent on the benzene ring

Uniqueness

2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid is unique due to the presence of both the chloro and cyclopropylcarbonylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Chloro-4-[(cyclopropylcarbonyl)amino]benzoic acid, identified by its CAS number 1249352-65-5, is a chemical compound with the molecular formula C₁₁H₁₀ClNO₃. It features a chlorinated benzoic acid structure with an amino group substituted by a cyclopropylcarbonyl moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory studies.

  • Molecular Weight : 239.655 g/mol
  • Chemical Structure :
    • The compound consists of a benzoic acid core with a chlorine atom at the 2-position and a cyclopropylcarbonylamino group at the 4-position.

Potential Biological Activities

  • Antimicrobial Activity :
    • Compounds with similar structures often demonstrate antimicrobial properties, suggesting potential efficacy against various pathogens.
  • Anti-inflammatory Effects :
    • Derivatives of chlorobenzoic acids are frequently explored for their anti-inflammatory capabilities, which may extend to this compound.
  • Enzyme Inhibition :
    • The ability of such compounds to interact with enzymes implies potential applications in modulating biochemical pathways, which is crucial for therapeutic interventions.

The mechanism of action for this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to modulation of cellular processes, impacting inflammation and microbial resistance pathways.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberKey Features
4-Amino-2-chlorobenzoic acid17154Lacks cyclopropylcarbonyl; simpler structure
2-Chloro-4-[(methylsulfonyl)amino]benzoic acid158579-73-8Contains methylsulfonyl instead of cyclopropyl
2-Chloro-4-(phenylamino)benzoic acidNot specifiedAromatic amine instead of cyclopropyl group

Uniqueness : The presence of the cyclopropylcarbonyl group distinguishes this compound from others, potentially imparting unique pharmacological properties and reactivity patterns that warrant further investigation.

Case Studies and Research Findings

  • Synthesis and Characterization :
    • The synthesis of this compound typically involves reactions between anthranilic acid and cyclopropane carbonyl chloride under controlled conditions, leading to the formation of this compound .
  • Biological Screening :
    • While direct studies on this specific compound are scarce, related compounds have shown promising results in biological assays. For instance, analogs have demonstrated significant inhibitory activity against various enzymes related to inflammation and microbial resistance .
  • Pharmacological Applications :
    • The potential use of this compound as a precursor in synthesizing biologically active molecules highlights its importance in drug development . Interaction studies are essential to elucidate its binding affinity with biological targets.

Properties

IUPAC Name

2-chloro-4-(cyclopropanecarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-9-5-7(3-4-8(9)11(15)16)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWCQCGNRZVMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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